molecular formula C26H24Cl3NO B1139160 Desbutyl Lumefantrine D9

Desbutyl Lumefantrine D9

Cat. No.: B1139160
M. Wt: 481.9 g/mol
InChI Key: YLBUTQNEBVPTES-HVYWULERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desbutyl Lumefantrine D9 (C₂₆H₁₅D₉Cl₃NO; molecular weight: 481.89 g/mol) is a deuterium-labeled metabolite of the antimalarial drug lumefantrine. It is chemically defined as desbutyl-benflumetol D9, where deuterium atoms replace hydrogen at specific positions, enhancing metabolic stability for research applications . This compound is critical in pharmacokinetic and pharmacodynamic studies, particularly in understanding lumefantrine’s metabolism and resistance mechanisms in Plasmodium falciparum malaria .

Preparation Methods

The synthesis of Desbutyl-benflumetol D9 involves the deuteration of Desbutyl Lumefantrine. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Desbutyl Lumefantrine . Industrial production methods for this compound are not extensively documented, but they likely involve standard deuteration techniques used in the pharmaceutical industry.

Chemical Reactions Analysis

Chemical Reactions and Metabolism

Desbutyl Lumefantrine D9 undergoes various metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP3A4, which converts lumefantrine into its active metabolite, desbutyl-lumefantrine. The metabolic pathway includes:

  • Formation of Desbutyl-Lumefantrine : The primary metabolic reaction involves the removal of the butyl group from lumefantrine, leading to desbutyl-lumefantrine.

  • Pharmacokinetics : Studies indicate that desbutyl-lumefantrine exhibits higher antimalarial potency than lumefantrine itself, with IC50 values significantly lower than those of the parent compound .

The pharmacokinetics of desbutyl-lumefantrine shows that it has a much lower systemic exposure compared to lumefantrine, typically ranging from <1/100<1/100 to 1/101/10 of the parent drug levels .

Research Findings on Efficacy and Interactions

Recent studies have highlighted the efficacy of this compound in combination therapies for malaria treatment:

  • Synergistic Effects : In vitro studies have shown that desbutyl-lumefantrine can exhibit mild synergy when combined with dihydroartemisinin .

  • Pharmacogenomic Influences : Variations in cytochrome P450 genes can affect the plasma concentrations of desbutyl-lumefantrine, impacting therapeutic outcomes .

  • Quantification Methods : Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for accurate quantification of both lumefantrine and desbutyl-lumefantrine in plasma samples, which are critical for monitoring therapeutic levels during treatment .

Scientific Research Applications

Pharmacological Applications

Desbutyl Lumefantrine D9 serves as a critical reference standard in the study of lumefantrine metabolism and its pharmacokinetics. It is utilized to quantify drug levels in biological samples, facilitating the assessment of therapeutic efficacy and safety profiles.

Antimalarial Potency

Research indicates that Desbutyl Lumefantrine exhibits significant antimalarial activity. In vitro studies demonstrate that it is more potent than lumefantrine against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The geometric mean IC50 values for Desbutyl Lumefantrine were reported at 9.0 nM for sensitive strains and 9.5 nM for resistant strains, compared to 65.2 nM and 55.5 nM for lumefantrine, respectively .

Synergistic Effects

Desbutyl Lumefantrine has shown mild synergistic effects when used in combination with dihydroartemisinin, suggesting that it could enhance the efficacy of existing antimalarial therapies . This synergy was observed in laboratory studies where the fractional inhibitory concentrations indicated a combined effect that could be beneficial in treatment regimens.

Therapeutic Efficacy Studies

Clinical studies have evaluated the plasma concentrations of Desbutyl Lumefantrine in patients undergoing treatment with artemether-lumefantrine combinations. These studies highlight the importance of monitoring this metabolite to understand treatment outcomes better.

Case Study Insights

One study involving children with uncomplicated malaria indicated that lower plasma concentrations of Desbutyl Lumefantrine were correlated with treatment failure . The mean plasma concentration on day 7 post-treatment was significantly lower in those who did not achieve adequate clinical response compared to those who did, emphasizing the need for effective monitoring of this metabolite in clinical settings.

Pharmacogenomic Influences

Another study focused on generic formulations of artemether-lumefantrine evaluated the pharmacogenomic influences on drug efficacy. It reported median plasma concentrations for Desbutyl Lumefantrine at approximately 35.87 ng/mL, suggesting that genetic factors may affect individual responses to treatment .

Analytical Applications

This compound is extensively used as an internal standard in analytical chemistry, particularly within pharmacokinetic studies involving lumefantrine.

Method Development

The compound is employed in ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-LCMS-MS) methods to accurately measure drug levels in plasma samples . This analytical approach enhances the reliability of pharmacokinetic assessments by providing precise quantification of both lumefantrine and its metabolite.

Standardization Procedures

Standardized procedures for sample collection and analysis are crucial for ensuring consistency across clinical studies involving Desbutyl Lumefantrine . These protocols help mitigate variability and improve the quality of data obtained from pharmacological investigations.

Summary Data Table

Application AreaFindings/Insights
Antimalarial PotencyMore potent than lumefantrine; IC50 values: 9.0 nM (sensitive), 9.5 nM (resistant)
Synergistic EffectsMild synergy with dihydroartemisinin
Clinical EfficacyLower plasma concentrations linked to treatment failure; mean concentration on day 7: 35.87 ng/mL
Analytical MethodologyUsed as an internal standard in UPLC-LCMS-MS; enhances quantification reliability

Mechanism of Action

The exact mechanism of action of Desbutyl-benflumetol D9 is not fully understood. it is believed to exert its antimalarial effects by inhibiting the formation of β-hematin, a toxic byproduct of hemoglobin digestion by the malaria parasite . This inhibition prevents the parasite from detoxifying heme, leading to its death. The compound also interferes with nucleic acid and protein synthesis in the parasite .

Comparison with Similar Compounds

2.1 Lumefantrine (Parent Compound)

Structural and Functional Differences :

  • Lumefantrine (C₃₀H₃₂Cl₃NO; molecular weight: 528.94 g/mol) is a lipophilic bisquinoline antimalarial. Desbutyl Lumefantrine D9 lacks a butyl sidechain and incorporates deuterium, altering its metabolic pathway .
  • Potency: Desbutyl Lumefantrine (non-deuterated) exhibits 10-fold higher in vitro antimalarial potency than lumefantrine (IC₅₀: ~9 nM vs. 55–65 nM) against P. falciparum strains 3D7 and W2mef . The deuterated form (D9) is hypothesized to retain similar potency but with prolonged stability due to deuterium’s kinetic isotope effect .
  • Pharmacokinetics: Lumefantrine has low oral bioavailability (dose-dependent) and a long terminal half-life (~4–6 days in humans) due to extensive tissue distribution .

Table 1: Key Pharmacological Parameters

Parameter Lumefantrine Desbutyl Lumefantrine (Non-Deuterated) This compound
IC₅₀ (nM) 55.5–65.2 9.0–9.5 Not reported
Synergy with DHA None observed Mild synergy (FIC: 0.92–0.94) Not studied
Oral Bioavailability Dose-dependent Not reported Research use only
Half-Life 4–6 days (humans) Not reported Hypothesized longer
2.2 Desbutyl Lumefantrine (Non-Deuterated)
  • Role in Treatment Efficacy: Clinical studies link low plasma levels of non-deuterated desbutyl lumefantrine (mean: 31.9 nM) to artemether-lumefantrine treatment failure. Patients with adequate clinical response had higher metabolite concentrations (e.g., 2.96 ng/ml in failure vs. higher levels in success) .
2.3 Other Lumefantrine Metabolites and Impurities
  • Desbenzyl Lumefantrine and Isomeric Derivatives : These structurally related impurities (e.g., DBK) are degradation products with toxicity profiles comparable to lumefantrine itself . Unlike this compound, they lack antimalarial activity and are primarily monitored for quality control in drug formulations .

Research Implications and Challenges

  • Analytical Methods : Bioanalytical techniques (e.g., LC-UV/MS) are validated for simultaneous quantification of lumefantrine and desbutyl lumefantrine in plasma, though deuterated forms require specialized detection .
  • Clinical Relevance: While this compound is a research tool, its non-deuterated counterpart’s correlation with treatment outcomes underscores the need to optimize metabolite exposure in ACT regimens .
  • Deuterium’s Role : The D9 label may improve metabolic stability in preclinical models, aiding in mechanistic studies without altering target engagement .

Biological Activity

Desbutyl lumefantrine (DBL) is a significant metabolite of lumefantrine, a key component in artemisinin-based combination therapies (ACTs) for treating malaria. This article delves into the biological activity of DBL, highlighting its pharmacological properties, in vitro efficacy, and clinical implications based on recent research findings.

Overview of Desbutyl Lumefantrine

DBL is characterized as a 2,3-benzindene compound with notable antimalarial activity. It has emerged as a focus of study due to its potential to enhance the efficacy of lumefantrine in treating malaria caused by Plasmodium falciparum and Plasmodium vivax. The compound exhibits higher potency than its parent drug, lumefantrine, particularly against chloroquine-resistant strains of malaria.

In Vitro Antimalarial Activity

Research has demonstrated that DBL possesses potent in vitro antimalarial activity. Key findings include:

  • Inhibitory Concentrations : The geometric mean 50% inhibitory concentrations (IC50) for DBL against laboratory-adapted strains 3D7 (chloroquine-sensitive) and W2mef (chloroquine-resistant) were found to be 9.0 nM and 9.5 nM, respectively. In contrast, lumefantrine exhibited IC50 values of 65.2 nM and 55.5 nM for the same strains .
  • Synergistic Effects : Isobolographic analysis indicated mild synergy between DBL and dihydroartemisinin, another antimalarial drug, suggesting that combining these agents could enhance therapeutic outcomes .

Table 1: In Vitro Antimalarial Activity of DBL vs. Lumefantrine

CompoundStrainIC50 (nM)IC99 (nM)
Desbutyl Lumefantrine3D79.078
Desbutyl LumefantrineW2mef9.556
Lumefantrine3D765.2239
LumefantrineW2mef55.5226

Pharmacokinetics and Clinical Implications

In clinical settings, the pharmacokinetics of DBL have been studied to understand its role in treatment outcomes for malaria. A trial involving children treated with artemether-lumefantrine revealed:

  • Plasma Concentrations : The mean plasma concentration of DBL on day 7 post-treatment was approximately 31.9 nM, with a range from 1.3 to 123.1 nM. Notably, lower concentrations were observed in children who experienced treatment failure compared to those with adequate clinical responses .
  • Efficacy Correlation : There is a correlation between plasma concentrations of DBL and the adequacy of clinical and parasitological response (ACPR). Higher levels of DBL were associated with better treatment outcomes, indicating its potential importance as a therapeutic target .

Case Studies

A study conducted in Ghana assessed the therapeutic efficacy of generic artemether-lumefantrine formulations, measuring plasma levels of both lumefantrine and DBL over a treatment period:

  • Patient Demographics : A total of 52 patients were included, with varying parasite densities measured at multiple time points during treatment.
  • Findings : The highest median plasma concentration for DBL was recorded at approximately 35.87 ng/mL on day 7, suggesting that while it is present in lower concentrations than lumefantrine (4123.75 ng/mL), its role remains critical in achieving effective malaria treatment .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Desbutyl Lumefantrine D9 (DBL) and distinguishing it from lumefantrine in pharmacokinetic studies?

Stability-indicating RP-HPLC methods with central composite experimental design (CCD) are optimal for separating DBL from lumefantrine and organic impurities. Key parameters include mobile phase composition (e.g., acetonitrile-phosphate buffer), column selection (C18), and gradient elution to resolve co-eluting peaks. Validation should follow ICH guidelines for specificity, linearity, and accuracy . For field studies, dried blood spot sampling coupled with HPLC or UPLC-MS/MS provides reliable quantification of DBL and lumefantrine in resource-limited settings .

Q. How should sample collection protocols be designed to ensure stability of DBL in clinical trials?

Follow standardized procedures for plasma collection, such as using EDTA tubes, immediate centrifugation, and storage at -80°C to prevent degradation. Stability studies indicate DBL remains intact for 24 hours at 4°C but degrades under repeated freeze-thaw cycles. Sampling times should align with lumefantrine’s pharmacokinetic profile (e.g., days 0, 3, 7 post-treatment) to capture metabolite dynamics .

Q. What experimental designs are suitable for comparing the in vitro antimalarial potency of DBL and lumefantrine?

Use tritium-labeled hypoxanthine uptake assays in Plasmodium falciparum cultures (e.g., 3D7 and W2mef strains) to measure IC50 values. DBL exhibits 5–7× greater potency than lumefantrine (geometric mean IC50: ~9 nM vs. 55–65 nM). Include isobolographic analysis to assess synergy with artemisinin derivatives, as DBL shows mild synergy with dihydroartemisinin .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling address contradictions between in vitro potency and clinical outcomes of DBL?

While DBL’s in vitro IC50 is lower than lumefantrine, clinical efficacy depends on systemic exposure. Pooled analyses of 4,000+ patients reveal that day 7 plasma DBL concentrations <30 nM correlate with treatment failure. Model covariates (e.g., age, malnutrition, CYP3A4 polymorphisms) should be integrated to optimize dosing in high-risk populations .

Q. What methodological approaches resolve discrepancies in DBL’s role in artemisinin combination therapy (ACT) resistance?

DBL’s rapid clearance may prolong lumefantrine monotherapy periods, increasing resistance risk. Use in vitro selection pressure assays with subtherapeutic DBL concentrations to simulate resistance emergence. Transcriptomic profiling of surviving parasites can identify resistance markers (e.g., pfmdr1 amplification) .

Q. How do forced degradation studies inform impurity profiling of lumefantrine and DBL in formulation development?

Subject lumefantrine to oxidative, hydrolytic, and photolytic stress. LC-MS/MS identifies degradation products, including desbenzyl and desbutyl derivatives. DBL itself is a specified impurity; method validation must ensure ≤0.1% detection limits per ICH Q3A guidelines .

Q. What molecular mechanisms underlie DBL’s enhanced antimalarial activity compared to lumefantrine?

DBL’s smaller structure may improve membrane permeability or target binding. Use competitive binding assays with heme or PfATP6 (a putative target) to compare affinity. Molecular docking simulations can predict interactions with heme detoxification pathways .

Q. How can translational studies bridge gaps between preclinical DBL data and clinical trial design?

Preclinical models should mimic human CYP-mediated metabolism (e.g., humanized liver mice). Phase I trials must include metabolite monitoring via UPLC-MS/MS, while Phase III trials should stratify patients by pharmacogenetic profiles (e.g., CYP3A5 expressers) to assess exposure variability .

Q. Methodological Considerations Table

Research ObjectiveKey MethodologyCritical ParametersEvidence Sources
Quantifying DBL in plasmaUPLC-MS/MS with deuterated internal standardLOQ ≤1 nM, matrix effects <15%
Assessing DBL-artemisinin synergyIsobolographic analysisFractional inhibitory concentration (ΣFIC)
Stability testingForced degradation (ICH Q1A)Degradation products ≤0.2%
PK/PD modelingNonlinear mixed-effects modeling (NONMEM)Covariate analysis (e.g., body weight, CYP genotype)

Properties

IUPAC Name

1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-/i1D3,2D2,3D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBUTQNEBVPTES-HVYWULERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.